
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Tuberculosis
Macozinone, a compound structurally related to the specified chemical, is currently undergoing clinical studies for the treatment of tuberculosis (TB). It targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promising results for the development of more efficient TB drug regimens (Makarov & Mikušová, 2020).
Role in D2-like Receptors
Compounds like 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have pharmacophoric groups such as arylcycloalkylamines, which improve the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is responsible for selectivity and potency at these receptors, indicating their potential use in treating conditions related to the dopaminergic system (Sikazwe et al., 2009).
Piperazine-Based Drug Design
Piperazine derivatives are significant in drug design due to their versatility and presence in various therapeutic drugs. Modifications in the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules. These derivatives are explored for a wide range of therapeutic uses including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine, a core component of the mentioned compound, plays a significant role in the anti-mycobacterial activity against Mycobacterium tuberculosis. Molecules containing piperazine as a vital building block have shown potential activity against multidrug-resistant and extremely drug-resistant strains of TB. This underlines the importance of piperazine-based structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives, structurally related to the chemical , exhibit a broad spectrum of biological activities including antitumor, antibacterial, analgesic, diuretics activities, and are also identified as selective phosphodiesterase inhibitors. These derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and have potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-15-11-19(24-14-23-15)26-7-9-27(10-8-26)21(30)18-5-6-20(29)28(25-18)13-16-3-2-4-17(22)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKOLZJLUOLARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
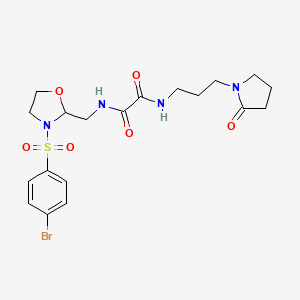
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)
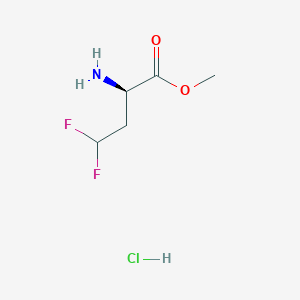
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

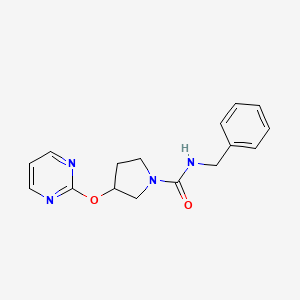
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
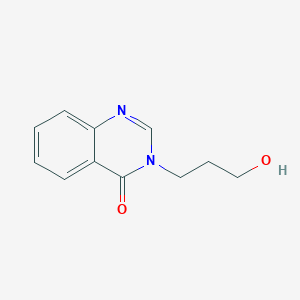
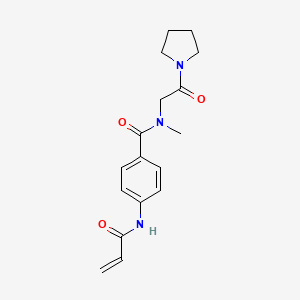
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)
